molecular formula C8H5ClN2 B1589900 4-Chloro-1,8-naphthyridine CAS No. 35170-94-6

4-Chloro-1,8-naphthyridine

Cat. No. B1589900
CAS RN: 35170-94-6
M. Wt: 164.59 g/mol
InChI Key: SIADAGFXEHBPGG-UHFFFAOYSA-N
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Description

4-Chloro-1,8-naphthyridine is an organic compound with the formula C8H5ClN2 . It is a derivative of 1,8-Naphthyridine, which is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,8-naphthyridine is represented by the formula C8H5ClN2 . The compound has a molecular weight of 164.59 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Physical And Chemical Properties Analysis

4-Chloro-1,8-naphthyridine has a boiling point of 220.7°C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-1,8-naphthyridine derivatives have shown potential in medicinal chemistry, with activities including anticancer, anti-inflammatory, antimicrobial, antihistaminic, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, and inhibitory activities for enzymes like topoisomerase-II & AChE .

Enhancement of Antibiotic Activity

These compounds can enhance antibiotic activity and have been associated with structure–activity relationships in various biological models. Novel derivatives have shown potent analgesic or anti-inflammatory activity without acute gastrolesivity .

Anticancer Properties

1,8-Naphthyridine derivatives have been synthesized with functional groups that impart anticancer properties. These compounds are being studied for their effectiveness against various types of cancer cells .

Catalysis in Synthesis

A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere. This process involves the dehydrogenative coupling of certain alcohols to 1,8-naphthyridine .

Synthesis of Difunctionalized Derivatives

There has been a successful synthesis of difunctionalized 1,8-naphthyridines which can be used for further chemical applications and research. These include derivatives with different functional groups that may impart unique properties to the compounds .

Safety And Hazards

The safety information for 4-Chloro-1,8-naphthyridine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been of considerable interest to the synthetic community .

properties

IUPAC Name

4-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADAGFXEHBPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497522
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,8-naphthyridine

CAS RN

35170-94-6
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,8-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway of 4-Chloro-1,8-naphthyridine with hydrazine derivatives?

A: 4-Chloro-1,8-naphthyridine undergoes a ring transformation reaction when treated with substituted hydrazines, yielding 1,3-pyrazole derivatives [, ]. This rearrangement reaction is proposed to proceed through a mechanism involving nucleophilic attack of the hydrazine at the carbon bearing the chlorine atom, followed by ring opening and subsequent cyclization to form the pyrazole ring [].

Q2: Can 4-Chloro-1,8-naphthyridine be used to synthesize other heterocyclic systems besides pyrazoles?

A: Yes, the pyrazole products obtained from the reaction of 4-Chloro-1,8-naphthyridine with hydrazine hydrate can be further reacted to form more complex heterocycles. For example, they can undergo cyclization reactions with triethyl orthoesters or cyclohexanone to yield pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines [].

Q3: Does the substitution pattern on the hydrazine influence the outcome of the reaction with 4-Chloro-1,8-naphthyridine?

A: While the provided research doesn't delve into the specifics of substituent effects, it does mention that the configuration of the resulting pyrazole products can be determined by nuclear magnetic resonance (NMR) studies []. This suggests that different substituents on the hydrazine could potentially lead to different regioisomers or stereoisomers of the pyrazole product.

Q4: Are there alternative reaction pathways for 4-Chloro-1,8-naphthyridine with strong bases besides the formation of pyrazoles?

A: Yes, research indicates that reacting 4-Chloro-1,8-naphthyridine with potassium amide in liquid ammonia leads to the formation of 3,4-didehydro-1,8-naphthyridine []. This reactive intermediate can then undergo nucleophilic addition with ammonia, resulting in a mixture of 3-amino and 4-amino-1,8-naphthyridine. Interestingly, a portion of the 4-amino product is formed via an SN(AE) mechanism directly from the 4-chloro starting material [].

Q5: Has 4-Chloro-1,8-naphthyridine been used as a building block for synthesizing molecules with potential pharmaceutical applications?

A: Yes, researchers have synthesized a series of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides starting from a 4-chloro-1,8-naphthyridine derivative []. These compounds were then screened for various pharmacological activities, and some showed promising anti-inflammatory and antiaggressive properties [, ].

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